2,2'-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile]
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Overview
Description
ANIDE is a compound that belongs to the class of amides, which are organic compounds characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). Amides are derived from carboxylic acids and amines or ammonia. They play a crucial role in various biological and chemical processes due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amides, including ANIDE, can be synthesized through several methods:
Reaction of Carboxylic Acids with Amines or Ammonia: This is a common method where a carboxylic acid reacts with an amine or ammonia to form an amide.
Acyl Chlorides and Amines: Acyl chlorides react with amines to form amides.
Electrosynthesis: This is a greener method that uses electrochemical conditions to synthesize amides.
Industrial Production Methods
In industrial settings, amides are often produced using large-scale reactions involving acyl chlorides and amines. The process is optimized for high yield and purity, and it may involve continuous flow reactors to enhance efficiency and control reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Amides, including ANIDE, undergo various chemical reactions:
Hydrolysis: Amides can be hydrolyzed to carboxylic acids and amines or ammonia under acidic or basic conditions.
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Dehydration: Amides can be dehydrated to form nitriles using dehydrating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Dehydration: Thionyl chloride (SOCl2).
Major Products
Hydrolysis: Carboxylic acids and amines or ammonia.
Reduction: Amines.
Dehydration: Nitriles.
Scientific Research Applications
Amides, including ANIDE, have a wide range of applications in scientific research:
Chemistry: Amides are used as intermediates in organic synthesis and as solvents in various chemical reactions.
Biology: Amides are found in peptides and proteins, playing a crucial role in biological processes.
Medicine: Many pharmaceuticals contain amide groups, which are essential for their biological activity.
Mechanism of Action
The mechanism of action of amides, including ANIDE, involves nucleophilic attack on the carbonyl carbon, followed by the removal of a leaving group. This mechanism is crucial for their reactivity in various chemical reactions . The carbonyl group in amides is stabilized by resonance, which makes the carbonyl carbon less electrophilic compared to other carbonyl compounds .
Comparison with Similar Compounds
Amides can be compared with other carbonyl-containing compounds such as esters, carboxylic acids, and acyl chlorides:
Carboxylic Acids: Carboxylic acids have a hydroxyl group bonded to the carbonyl carbon, making them more acidic than amides.
Acyl Chlorides: Acyl chlorides are highly reactive due to the presence of a good leaving group (chloride ion), making them more reactive than amides.
List of Similar Compounds
- Esters
- Carboxylic acids
- Acyl chlorides
Amides, including ANIDE, are unique due to their stability and lower reactivity compared to other carbonyl-containing compounds. This makes them valuable in various applications where controlled reactivity is essential .
Properties
Molecular Formula |
C36H18F6N6O4S4 |
---|---|
Molecular Weight |
840.8 g/mol |
IUPAC Name |
2-[1-[3-[3-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C36H18F6N6O4S4/c37-35(38,39)21-11-23(25-6-2-8-53-25)45-31(19(21)15-43)55-27-13-29(49)47(33(27)51)17-4-1-5-18(10-17)48-30(50)14-28(34(48)52)56-32-20(16-44)22(36(40,41)42)12-24(46-32)26-7-3-9-54-26/h1-12,27-28H,13-14H2 |
InChI Key |
OTUJGBMKONUWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)N3C(=O)CC(C3=O)SC4=C(C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C#N)SC6=C(C(=CC(=N6)C7=CC=CS7)C(F)(F)F)C#N |
Origin of Product |
United States |
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